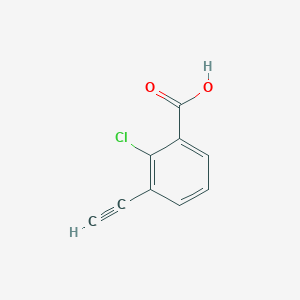

2-Chloro-3-ethynylbenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are fundamental building blocks in chemical synthesis. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, while the aromatic ring can be functionalized to fine-tune the molecule's properties. Research into benzoic acid derivatives is extensive and covers diverse applications.

For instance, halogenated benzoic acids are crucial intermediates in the production of agrochemicals and pharmaceuticals. mdpi.com Chloro-substituted benzoic acids, in particular, are known precursors for pesticides. mdpi.com Furthermore, complex substituted chlorobenzoic acids, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, have been synthesized as key precursors for a promising new class of antitubercular agents known as benzothiazinones. nih.govresearchgate.net These studies highlight a well-established research trajectory where halogenated benzoic acids serve as foundational scaffolds for creating molecules with significant biological activity.

Significance of Ethynyl (B1212043) and Halogen Substituents in Aromatic Systems

The specific combination of ethynyl and halogen substituents on an aromatic ring, as seen in 2-Chloro-3-ethynylbenzoic acid, imparts a unique set of chemical characteristics that are of great interest to synthetic chemists.

The chloro substituent is an ortho-, para-directing deactivating group in electrophilic aromatic substitution. Its presence influences the reactivity and regioselectivity of further chemical modifications on the benzene (B151609) ring. More importantly in the context of building complex molecules, the chlorine atom, along with the adjacent carboxylic acid, can direct metallation to the ortho position (position 6), enabling the introduction of a wide array of electrophiles. researchgate.net This strategy is a powerful tool for creating highly substituted aromatic compounds.

The ethynyl substituent is a versatile functional group in modern organic synthesis. Terminal alkynes, such as the ethynyl group, are key participants in carbon-carbon bond-forming reactions. The most notable of these is the Sonogashira cross-coupling reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone of synthetic chemistry due to its reliability and tolerance of various functional groups, allowing for the construction of complex molecular architectures under mild conditions. libretexts.org Additionally, the ethynyl group is a critical component in "click chemistry," a concept that describes reactions that are rapid, selective, and high-yielding, making it invaluable for creating new compounds for life sciences and materials research. medchemexpress.coma2bchem.com

Overview of Research Trajectories for Substituted Ethynylbenzoic Acid Entities

Given the functionalities present in this compound, research involving this and related compounds typically follows several key trajectories. A primary focus is the development of synthetic methodologies. The synthesis of such a molecule would likely involve a Sonogashira coupling reaction, where a suitable di-halogenated precursor, like 2-chloro-3-iodobenzoic acid, is reacted with a source of acetylene (B1199291). wikipedia.orgnih.gov

A second major research avenue is the exploration of the biological activities of these compounds. For example, research on the similarly structured 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid has indicated potential for antitumor and antimicrobial properties, as well as for modulating cellular receptors. smolecule.com The specific arrangement of halogen and ethynyl groups can enhance lipophilicity and alter binding interactions with biological targets, making these scaffolds attractive in medicinal chemistry. smolecule.com

A third trajectory involves using ethynylbenzoic acids as building blocks for more complex heterocyclic systems. Research has shown that 2-ethynylbenzoic acids can undergo intramolecular cyclization reactions to form isocoumarins and isobenzofuranones, which are classes of compounds known to possess a wide range of biological activities, including anticancer and antimicrobial effects. unimore.itresearchgate.net

The table below summarizes research findings on various substituted benzoic acids, illustrating the common research goals for this class of compounds.

| Compound Name | Key Research Finding | Application Area |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Serves as a precursor for the synthesis of antitubercular benzothiazinones. nih.gov | Medicinal Chemistry |

| 4-chloro-3-(4-fluoro-phenylethynyl)-benzoic acid | Investigated for potential antitumor and antimicrobial activities. smolecule.com | Medicinal Chemistry |

| 2-Ethynylbenzoic acid derivatives | Used as substrates for palladium-catalyzed oxidative carbonylation to form isobenzofuranones. unimore.it | Organic Synthesis |

| 2-Alkynylbenzoic acids | Undergo metal-catalyzed cyclization to form isocoumarins, a class of biologically active lactones. researchgate.net | Organic Synthesis |

| 4-Ethynylbenzoic acid | Employed as a building block in click chemistry and for the synthesis of materials for dye-sensitized solar cells. medchemexpress.comsigmaaldrich.com | Materials Science, Chemical Biology |

| 2-Chlorobenzoic acid | Used in tandem metallation sequences to prepare various 2-chloro-6-substituted benzoic acids. researchgate.net | Organic Synthesis |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKGHWFGWKCPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro 3 Ethynylbenzoic Acid

Retrosynthetic Analysis Approaches for Halogenated Ethynylbenzoic Acids

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 2-chloro-3-ethynylbenzoic acid, the primary disconnection points are the carbon-carbon triple bond and the functional groups on the benzene (B151609) ring.

A logical retrosynthetic approach involves disconnecting the ethynyl (B1212043) group, which points to a halogenated benzoic acid precursor and an ethynylating reagent. This strategy is advantageous as it allows for the late-stage introduction of the alkyne functionality, a versatile handle for further chemical modifications. The disconnection of the C(sp)-C(sp²) bond suggests a cross-coupling reaction as the corresponding synthetic step.

Another key consideration is the relative positioning of the chloro and carboxyl groups. The synthesis must be designed to achieve the specific 2-chloro-3-carboxy substitution pattern on the benzene ring. This often dictates the choice of the initial starting material, which would already possess the desired arrangement of these functional groups or their precursors.

Precursor Compounds and Starting Materials in Synthetic Routes

The successful synthesis of this compound relies on the careful selection of appropriate precursors and starting materials.

Halogenated Benzoic Acid Derivatives as Precursors

Halogenated benzoic acid derivatives are critical starting materials for the synthesis of this compound. A common precursor is a dihalogenated benzoic acid, where one halogen acts as a leaving group for the introduction of the ethynyl group, and the other remains in the final product. For instance, a compound like 2-chloro-3-iodobenzoic acid or 2-chloro-3-bromobenzoic acid would be an ideal precursor. rsc.org The differing reactivity of the halogens (I > Br > Cl) in cross-coupling reactions allows for the selective replacement of the more reactive halogen (iodine or bromine) with the ethynyl group while retaining the chlorine atom.

The synthesis of these dihalogenated precursors themselves often starts from simpler, commercially available building blocks. For example, 2-chloro-3-nitrobenzoic acid can be a precursor, where the nitro group can be converted to a halogen via Sandmeyer-type reactions. nih.gov

Ethynylating Reagents and Strategies

The introduction of the ethynyl group is a pivotal step. Various ethynylating reagents can be employed, often in a protected form to prevent unwanted side reactions. A widely used reagent is trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne. After the coupling reaction, the TMS group can be easily removed under mild conditions, such as treatment with a fluoride (B91410) source like potassium fluoride or tetrabutylammonium (B224687) fluoride, to yield the terminal alkyne. imperial.ac.ukresearchgate.net

Another strategy involves the use of acetylene (B1199291) gas itself, though this can be more challenging to handle in a laboratory setting. Alternatively, other protected alkynes or alkyne surrogates can be utilized depending on the specific reaction conditions and the nature of the substrate.

Advanced Coupling Reactions in this compound Synthesis

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

In the context of synthesizing this compound, a Sonogashira coupling would involve the reaction of a 2-chloro-3-halobenzoic acid derivative (where the halogen is iodine or bromine) with a suitable ethynylating reagent. rsc.orgflippingbook.com For example, the coupling of methyl 2-chloro-3-iodobenzoate with trimethylsilylacetylene in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt would yield the protected ethynyl derivative. Subsequent deprotection of the silyl (B83357) group and hydrolysis of the ester would afford the final product, this compound. imperial.ac.uk The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial for achieving high yields and minimizing side reactions.

| Component | Example | Function |

|---|---|---|

| Aryl Halide | Methyl 2-chloro-3-iodobenzoate | Provides the aromatic backbone with the chloro substituent. |

| Alkyne | Trimethylsilylacetylene (TMSA) | Source of the ethynyl group (in protected form). |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyzes the C-C bond formation. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates the reaction, often by forming a copper acetylide intermediate. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes the hydrogen halide formed during the reaction. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Provides the reaction medium. |

Copper-Catalyzed Alkyne Coupling Approaches

While palladium-catalyzed reactions are prevalent, copper-catalyzed coupling reactions have emerged as a viable and often more economical alternative for the synthesis of aryl alkynes. tandfonline.comresearchgate.net These reactions can sometimes be performed without the need for palladium, which can be advantageous due to the lower cost and toxicity of copper.

Copper-catalyzed couplings, often referred to as "palladium-free Sonogashira" or Castro-Stephens type reactions, can effectively couple terminal alkynes with aryl halides. tandfonline.com These reactions typically employ a copper(I) salt, such as copper(I) iodide, and a base. tandfonline.comorganic-chemistry.org In some cases, the addition of a ligand, such as an amine or a phosphine (B1218219), can enhance the reaction's efficiency and substrate scope. researchgate.net For the synthesis of this compound, a copper-catalyzed approach could involve reacting a 2-chloro-3-halobenzoic acid derivative with an ethynylating reagent in the presence of a suitable copper catalyst system. tandfonline.comresearchgate.net

| Feature | Palladium-Catalyzed (Sonogashira) | Copper-Catalyzed |

|---|---|---|

| Primary Metal | Palladium | Copper |

| Co-catalyst | Often requires Copper(I) | May not require a co-catalyst |

| Cost | Generally higher due to palladium | Generally lower |

| Reaction Conditions | Often mild | Can require higher temperatures |

| Substrate Scope | Very broad | Can be more limited but is expanding |

Late-Stage C-H Alkynylation Strategies

The introduction of an ethynyl group onto a benzoic acid core at a late stage of a synthesis is a powerful strategy that leverages the directing-group capabilities of the carboxylate moiety. Transition-metal catalysis is central to these C-H activation and alkynylation reactions, with palladium, rhodium, and ruthenium complexes being particularly prominent. These methods allow for the direct conversion of C-H bonds into C-C bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

The carboxyl group typically directs functionalization to the ortho position. Palladium(II) catalysts, for instance, can facilitate the ortho-alkynylation of benzoic acids with bromoalkynes through a carboxylate-assisted C-H activation mechanism. acs.orgnih.gov This process can be controlled to yield either the ortho-alkynylated benzoic acid or to proceed through a subsequent annulation to form phthalides. acs.orgnih.gov Similarly, ruthenium(II) catalysts have been successfully employed for the ortho-alkynylation of benzoic acids, demonstrating the utility of this weakly-coordinating group to direct the reaction. researchgate.netresearchgate.net

While ortho functionalization is most common, achieving meta selectivity is a significant challenge. Recent advancements have utilized specialized directing groups that coordinate to a rhodium catalyst, forming a large cyclophane-like transition state that positions the catalyst for meta C-H activation. rsc.orgrsc.orgresearchgate.net This approach has been successfully applied to the meta-alkynylation of various arenes, including 2-phenylbenzoic acids. rsc.orgresearchgate.net

The choice of catalyst, ligand, and reaction conditions is critical for controlling the regioselectivity and efficiency of the alkynylation.

Table 1: Catalyst Systems for Late-Stage C-H Alkynylation of Benzoic Acids

| Catalyst System | Position Selectivity | Coupling Partner | Key Findings | References |

| Palladium(II) | ortho | Bromoalkynes | Controllable synthesis of ortho-arylalkynes or phthalides via annulation. | acs.orgnih.gov |

| Ruthenium(II) | ortho | Bromoalkynes | Effective for ortho-alkynylation directed by the weakly coordinating carboxyl group. | researchgate.netresearchgate.net |

| Rhodium(I) with Directing Group | meta | Bromoalkynes | Achieves challenging meta-alkynylation on substrates like 2-phenylbenzoic acids. | rsc.orgrsc.orgresearchgate.net |

Carboxylic Acid Formation via Ester Hydrolysis and Other Methods

In many synthetic routes, the carboxylic acid functionality is protected as an ester to prevent unwanted side reactions. The final step is often the deprotection of this ester to reveal the target carboxylic acid. Ester hydrolysis is the most common method for this transformation and can be performed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and an excess of water. The equilibrium is driven towards the products—the carboxylic acid and an alcohol—by using a large volume of water.

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible because the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol by-product. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid. imperial.ac.uk This is often the preferred method due to its irreversibility and typically higher yields.

For instance, the synthesis of 2-ethynylbenzoic acid can involve the Sonogashira coupling of methyl 2-iodobenzoate (B1229623), followed by hydrolysis of the resulting methyl 2-ethynylbenzoate to furnish the desired acid. imperial.ac.uk

Regioselective Synthesis Considerations for Isomeric Ethynylbenzoic Acids

The synthesis of a specific isomer of an ethynylbenzoic acid, such as this compound, requires precise control over the position of the functional groups. The Sonogashira cross-coupling reaction is a cornerstone for this purpose, enabling the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. a2bchem.com

The regioselectivity is dictated by the substitution pattern of the starting halogenated benzoic acid (or its ester derivative). To synthesize a 3-ethynylbenzoic acid derivative, one would typically start with a 3-halobenzoic acid. For example, 3-ethynylbenzoic acid itself is synthesized via the Sonogashira coupling of a 3-halobenzoic acid with a protected acetylene, followed by deprotection. a2bchem.com Similarly, 4-ethynylbenzoic acid is prepared from 4-iodobenzoic acid or 4-bromomethyl benzoate.

The synthesis of ortho-substituted products like 2-ethynylbenzoic acid is also achieved using this strategy. A common route involves the palladium-catalyzed Sonogashira coupling of methyl 2-iodobenzoate with a silyl-protected alkyne like trimethylsilylacetylene, followed by desilylation and ester hydrolysis. imperial.ac.uk

The key challenge and consideration for the synthesis of a specific isomer is the availability and synthesis of the correctly substituted halo-benzoic acid precursor. The choice of catalyst (typically palladium-based), copper co-catalyst (in traditional Sonogashira reactions), base, and solvent are all critical variables that must be optimized to ensure high yields and prevent side reactions like homocoupling of the alkyne (Glaser coupling). smolecule.com

Mechanochemical Approaches in the Synthesis of Related Compounds

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling) often in the absence of a solvent, is emerging as a sustainable and efficient alternative to traditional solution-phase synthesis. While direct mechanochemical synthesis of this compound is not widely reported, the principles have been applied to the synthesis of related benzoic acid derivatives.

This solvent-free approach offers several advantages, including reduced waste, lower energy consumption, and sometimes, unique reactivity compared to solution-based methods. For example, multicomponent reactions like the Passerini and Ugi reactions, which can involve benzoic acid as a reactant, have been successfully performed under mechanochemical conditions. These reactions allow for the rapid assembly of complex molecules from simple starting materials.

The application of mechanochemistry has been demonstrated in various transformations involving benzoic acids, showcasing its potential as a powerful tool in organic synthesis.

Table 2: Examples of Mechanochemical Reactions Involving Benzoic Acid

| Reaction Type | Reactants | Key Advantage |

| Passerini Reaction | Benzoic acid, an aldehyde, an isocyanide | Efficient, solvent-free synthesis of α-acyloxycarboxamides. |

| Aldol Condensation | Aldehyde, ketone, with benzoic acid as an organocatalyst | Solvent-free conditions, high yields in short reaction times. |

| Ugi Reaction | Benzoic acid, an amine, an aldehyde, an isocyanide | Rapid, solvent-free synthesis of α-acetamido-carboxamides. |

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Ethynylbenzoic Acid

Electrophilic and Nucleophilic Reactions of the Ethynyl (B1212043) Moiety

The ethynyl group in 2-chloro-3-ethynylbenzoic acid is the primary site for a range of addition and cyclization reactions. Its reactivity allows for the construction of diverse heterocyclic systems and the introduction of new functional groups through reactions across the carbon-carbon triple bond.

The proximate positioning of the carboxylic acid and the ethynyl group facilitates a number of intramolecular cyclization reactions, leading to the formation of various fused heterocyclic compounds. These reactions are often promoted by transition metal catalysts or specific reaction conditions that activate the alkyne for nucleophilic attack by the carboxylic acid or other internal nucleophiles.

The intramolecular cyclization of 2-ethynylbenzoic acid derivatives can lead to the formation of isobenzofuranone structures. While direct studies on this compound are not extensively detailed in the literature, analogous transformations of similar substrates provide insight into this reactivity. For instance, gold-catalyzed cascade cyclization reactions of 2-alkynylarylketones are known to proceed through either a 5-exo-dig or a 6-endo-dig cyclization, which can generate isobenzofuranium intermediates. nih.gov These intermediates can then undergo further rearrangements. Additionally, acid- or base-steered cascade cyclizations of 2-acylbenzoic acids are established methods for the synthesis of isobenzofuranone derivatives. mdpi.com These methodologies suggest that under appropriate catalytic conditions, the carboxylic acid of this compound could undergo an intramolecular attack on the activated alkyne to yield the corresponding isobenzofuranone.

The synthesis of isocoumarins from 2-ethynylbenzoic acids can be achieved through a 6-endo cyclization, a process that has been shown to be catalyzed by rhenium complexes. researchgate.netresearchmap.jpresearchmap.jp When 2-ethynylbenzoic acids are treated with a catalytic amount of a rhenium complex, such as pentacarbonylchlororhenium(I) (ReCl(CO)₅), an intramolecular cyclization occurs to furnish the isocoumarin (B1212949) skeleton. researchgate.net This transformation highlights the utility of high-oxidation-state transition metals in promoting the cyclization of benzoic acid derivatives onto a pendant alkyne.

Table 1: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids Data based on analogous reactions of 2-ethynylbenzoic acids.

| Substrate | Catalyst | Product | Reference |

|---|---|---|---|

| 2-Ethynylbenzoic acid | ReCl(CO)₅ | Isocoumarin | researchgate.net |

The reaction of 2-alkynylbenzoic acids with amines provides a direct route to 3-hydroxyisoindolin-1-ones. researchgate.netresearchgate.net This transformation proceeds via the initial formation of an amide, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the alkyne, facilitated by the activation of the triple bond. A subsequent hydration step then furnishes the 3-hydroxyisoindolin-1-one product. This metal-free approach is notable for its broad substrate scope, accommodating a variety of amines. researchgate.netresearchgate.net

Table 2: Synthesis of 3-Hydroxyisoindolin-1-ones from 2-Alkynylbenzoic Acids and Amines Data based on general reactions of 2-alkynylbenzoic acids.

| 2-Alkynylbenzoic Acid Derivative | Amine | Product | Conditions | Reference |

|---|---|---|---|---|

| General 2-alkynylbenzoic acid | Alkyl or Aryl Amine | 3-Hydroxyisoindolin-1-one derivative | Metal-free | researchgate.netresearchgate.net |

Copper catalysts are effective in promoting the cyclization of various ortho-alkynyl substituted aromatic compounds. While specific studies on this compound are not prevalent, related copper-catalyzed tandem cyclization reactions have been reported for structurally similar molecules such as ethynylbenzoxazinones with thiols and 2-alkynylanilines. nih.govnih.gov These reactions often proceed through intermediates where the copper catalyst activates the alkyne towards intramolecular nucleophilic attack. For instance, copper(I) has been shown to catalyze the intermolecular cyclization of methyl perfluoroalk-2-ynoates with o-aminophenyl ketones to access quinoline (B57606) derivatives. researchgate.net These examples suggest the potential for copper-catalyzed cycloisomerization of this compound to yield various heterocyclic products, depending on the reaction conditions and the presence of other nucleophiles.

The ethynyl group of this compound is susceptible to addition reactions, most notably hydration, which follows established mechanisms for terminal alkynes.

The mercury(II)-catalyzed hydration of terminal alkynes in the presence of a strong acid like sulfuric acid is a classic method for the synthesis of methyl ketones. libretexts.orglibretexts.orglumenlearning.com This reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable ketone. libretexts.orglibretexts.orglumenlearning.com In the case of this compound, this reaction would be expected to yield 2-chloro-3-(2-oxoethyl)benzoic acid. The regioselectivity of the hydration follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the alkyne, which upon tautomerization gives the methyl ketone. libretexts.orgchemistrysteps.com

Other addition reactions across the triple bond are also possible. For example, the addition of thiols to alkynes, known as the thiol-yne reaction, is a highly efficient "click" chemistry process. mdpi.com This reaction can proceed via a radical mechanism and can lead to either mono- or di-addition products, depending on the reaction conditions. The reaction of 2-ethynylbenzoic acid with thiols has been utilized in the synthesis of polymers. mdpi.com Similarly, hydrohalogenation, the addition of hydrogen halides (like HCl or HBr) across the triple bond, is another potential transformation, which typically follows Markovnikov's rule in the absence of radical initiators. masterorganicchemistry.comyoutube.comyoutube.com

Table 3: Addition Reactions of the Ethynyl Moiety Based on general reactions of terminal alkynes.

| Reaction | Reagents | Expected Product from this compound |

|---|---|---|

| Mercury(II)-catalyzed hydration | H₂O, H₂SO₄, HgSO₄ | 2-Chloro-3-(2-oxoethyl)benzoic acid |

| Thiol-yne Addition | R-SH | 2-Chloro-3-(vinylthio)benzoic acid derivative |

| Hydrohalogenation | HX (X = Cl, Br, I) | 2-Chloro-3-(2-halovinyl)benzoic acid |

Click Chemistry Applications of the Ethynyl Group

The terminal alkyne, or ethynyl group, in this compound is a prime substrate for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. wikipedia.orgtcichemicals.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of stable 1,2,3-triazole rings. organic-chemistry.orgnih.gov This reaction joins molecular fragments with high yields and minimal byproducts. tcichemicals.com

The resulting triazole ring is not merely a linker; it is metabolically stable and can exhibit a range of biological activities. nih.gov The CuAAC reaction is exceptionally reliable and specific, proceeding under mild conditions, often in aqueous environments, making it a powerful tool in medicinal chemistry and drug discovery. nih.gov The formation of these stable, five-membered heterocyclic structures is a cornerstone of modern synthetic chemistry. nih.gov

| Reaction Type | Key Features | Resulting Moiety |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, high yield, biocompatible conditions. wikipedia.orgtcichemicals.com | 1,2,3-triazole. organic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Metal-free, suitable for biological systems. wikipedia.org | 1,2,3-triazole. wikipedia.org |

Reactions of the Carboxylic Acid Functionality

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis. nih.gov Amidation, in particular, is a frequently utilized reaction in medicinal chemistry for the synthesis of a wide array of bioactive compounds. nih.gov

Direct amidation can be achieved by activating the carboxylic acid with coupling reagents. bohrium.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with amines to form amides. bohrium.com Various catalytic methods have also been developed to facilitate these transformations under milder conditions. mdpi.com

Decarboxylation Studies and Products

Decarboxylation, the removal of the carboxyl group, is a significant reaction that can alter the properties of the parent molecule. nih.gov The study of decarboxylation kinetics is crucial for understanding reaction mechanisms and optimizing conditions for the formation of desired products. nih.govresearchgate.net This process is often thermal and its rate can be influenced by temperature and the surrounding chemical environment. researchgate.netnih.gov The stability of the resulting carbanion intermediate plays a key role in the feasibility of the decarboxylation reaction.

Reactivity of the Aryl Halide Moiety

The chloro-substituent on the aromatic ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions beyond Sonogashira (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. rsc.org While the Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, the aryl chloride of this compound can participate in other important cross-coupling reactions.

The Suzuki reaction couples an aryl halide with an organoboron compound, such as a boronic acid, to form a biaryl structure. mdpi.commasterorganicchemistry.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. masterorganicchemistry.comwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The Heck reaction is a powerful method for the vinylation of aryl halides. organic-chemistry.org

| Reaction | Coupling Partner | Key Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Boronic acid/ester | Palladium catalyst, Base. masterorganicchemistry.com | C(sp²)–C(sp²) |

| Heck Coupling | Alkene | Palladium catalyst, Base. wikipedia.orgorganic-chemistry.org | C(sp²)–C(sp²) |

Nucleophilic Aromatic Substitution Considerations

Aromatic rings are generally electron-rich and thus react with electrophiles. However, under certain conditions, they can undergo nucleophilic aromatic substitution (SNA r). wikipedia.org For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). chemistrysteps.com The carboxylic acid and ethynyl groups on this compound are electron-withdrawing, which could potentially activate the ring towards nucleophilic attack. youtube.com

The mechanism of SNAr typically involves a two-step addition-elimination process. chemistrysteps.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. chemistrysteps.com The rate of this reaction is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive and iodide the least. masterorganicchemistry.com

Influence of Substituents (Chloro and Carboxyl) on Reaction Pathways and Selectivity

The chemical reactivity of this compound is intricately governed by the electronic and steric interplay of its three functional groups: the chloro, ethynyl, and carboxyl substituents. These groups collectively influence the electron density distribution within the aromatic ring and create specific steric environments that dictate the pathways and selectivity of various chemical transformations.

The chloro and carboxyl groups, both being electron-withdrawing, significantly impact the reactivity of the benzene (B151609) ring. The carboxyl group is a meta-directing deactivator for electrophilic aromatic substitution, while the chloro group, despite being deactivating, is an ortho-, para-director. mdpi.com In this compound, the positions ortho and para to the chloro group are either occupied or sterically hindered, which can influence the regioselectivity of substitution reactions.

A critical aspect of the substituents' influence is the "ortho effect" exerted by the chloro group on the carboxyl function. wikipedia.orgmdpi.com Generally, an ortho-substituent, regardless of its electronic nature, increases the acidity of a benzoic acid. wikipedia.org This is attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a more stabilized carboxylate anion upon deprotonation and thus a stronger acid.

The steric and electronic effects of the chloro and carboxyl groups also play a crucial role in reactions involving the ethynyl group. For instance, in transition-metal-catalyzed reactions such as Sonogashira coupling, the accessibility of the ethynyl moiety to the catalytic center can be influenced by the adjacent bulky chloro and carboxyl groups. The electronic nature of these substituents can also affect the reactivity of the alkyne's C-H bond.

Furthermore, the presence of these substituents opens up possibilities for selective intramolecular reactions. The proximity of the carboxyl and ethynyl groups can facilitate cyclization reactions under appropriate conditions, where the carboxyl group or a derivative thereof can act as an internal nucleophile attacking the activated alkyne. The chloro group at the ortho position can influence the regioselectivity of such cyclizations.

The following table summarizes the expected influence of the chloro and carboxyl substituents on different types of reactions involving this compound.

| Reaction Type | Influence of Chloro Group | Influence of Carboxyl Group | Combined Effect on Selectivity |

| Electrophilic Aromatic Substitution | Ortho-, para-directing (deactivating) | Meta-directing (deactivating) | Complex regioselectivity, substitution is generally disfavored. |

| Nucleophilic Acyl Substitution | Steric hindrance may affect reaction rates at the carboxyl group. | The reaction center. | Steric hindrance from the ortho-chloro group can decrease reactivity. |

| Reactions at the Ethynyl Group | Steric hindrance can impede access to the alkyne. Electronic effect modifies alkyne reactivity. | Electronic withdrawing effect can influence the acidity of the acetylenic proton. | The combination of steric and electronic effects can control the accessibility and reactivity of the ethynyl group, influencing the outcome of additions and coupling reactions. |

| Intramolecular Cyclization | Can influence the regioselectivity of the cyclization. | Can act as an internal nucleophile. | The relative positions of the groups are crucial for facilitating or hindering cyclization pathways. |

Detailed research findings on the specific reaction pathways and selectivity for this compound are limited in publicly available literature. However, based on the known principles of physical organic chemistry, the interplay between the steric and electronic effects of the chloro and carboxyl substituents is expected to provide a powerful tool for controlling the outcomes of its chemical transformations. Further experimental studies are necessary to fully elucidate the nuanced reactivity of this multifunctional molecule.

Derivatization and Analog Development Based on 2 Chloro 3 Ethynylbenzoic Acid Scaffold

Exploration of Diverse Functional Group Modifications

The chemical architecture of 2-chloro-3-ethynylbenzoic acid offers three primary sites for modification: the carboxylic acid group, the terminal alkyne, and the aromatic ring. Researchers leverage these sites to generate libraries of compounds with varied physicochemical properties.

Reactions at the Ethynyl (B1212043) Group: The ethynyl group is particularly valuable for carbon-carbon bond-forming reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is frequently employed to attach a wide range of aryl or heteroaryl substituents. nih.govscispace.com This reaction allows for the linear extension of the molecule, which can be crucial for probing binding pockets in biological targets. scispace.com

Substitution on the Aromatic Ring: While less common, modification of the chloro-substituted phenyl ring can also be achieved, for instance, by replacing the chlorine atom with other groups to fine-tune electronic and steric properties.

Table 1: Examples of Functional Group Modifications on the this compound Scaffold

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Amidation | Amine, HATU, DIPEA, DMF | Amide |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Ethynyl Group | Sonogashira Coupling | Aryl Halide, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl-substituted Alkyne |

Synthesis of Conjugates and Hybrid Molecules (e.g., with 1,2,3-triazoles)

The ethynyl group on the this compound scaffold is an ideal handle for constructing larger, more complex molecules through cycloaddition reactions. The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org

This reaction provides a highly efficient and regioselective method to link the scaffold to other molecules containing an azide (B81097) group, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgnih.gov The triazole ring itself is a rigid, planar structure that can act as a linker to connect the core scaffold to other pharmacophores, fluorescent tags, or biomolecules. nih.gov For instance, derivatives of the scaffold can be coupled with azido-functionalized molecules to create hybrid structures for various applications. nih.gov The development of metal-free routes for triazole synthesis has further expanded the utility of this conjugation strategy. rsc.org

Table 2: Synthesis of 1,2,3-Triazole Conjugates

| Starting Material 1 (Alkyne) | Starting Material 2 (Azide) | Reaction Type | Catalyst System | Resulting Conjugate |

|---|---|---|---|---|

| Derivative of this compound | Organic Azide | Huisgen Cycloaddition (CuAAC) | Sodium Ascorbate, CuSO₄·5H₂O | 1,4-disubstituted 1,2,3-triazole linked hybrid molecule |

Isosteric Replacements and Bioisosteric Modifications for Scaffold Diversification

Isosterism and bioisosterism are fundamental strategies in medicinal chemistry used to modify a lead compound to enhance its properties by replacing a functional group with another that has similar physical and electronic characteristics. researchgate.net This approach is applied to the this compound scaffold to improve potency, selectivity, or pharmacokinetic profiles without drastically altering the core structure. nih.gov

Key bioisosteric modifications include:

Carboxylic Acid Surrogates: The carboxylic acid group can be replaced by other acidic functional groups, such as a tetrazole, which is a well-known bioisostere. nih.gov This change can impact the pKa, metabolic stability, and cell permeability of the resulting compound.

Aromatic Ring Substitutions: The chlorine atom on the phenyl ring can be substituted with other halogens (e.g., fluorine) or small alkyl groups (e.g., methyl). nih.govacs.org These changes can alter the lipophilicity and electronic nature of the aromatic ring, influencing interactions with target proteins. For example, replacing a chlorine atom on a phenyl ring has been shown to significantly affect receptor binding activity. nih.govacs.org

Internal Group Replacements: The 1,2,3-triazole ring, formed via click chemistry, is often considered an effective bioisostere for the amide bond due to its similar size, planarity, and dipole moment, while offering greater metabolic stability. nih.govnih.gov

Table 3: Common Isosteric/Bioisosteric Replacements for the Scaffold

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidic properties, may improve metabolic stability and cell penetration. |

| Chlorine (-Cl) | Fluorine (-F), Methyl (-CH₃) | Fine-tunes lipophilicity and electronic properties of the aromatic ring. |

| Amide Linker (in a derivative) | 1,2,3-Triazole | Increases metabolic stability while maintaining key structural features. |

Development of Chemical Probes for Receptor Binding Studies

To investigate how molecules interact with their biological targets, the this compound scaffold can be converted into chemical probes. These probes are designed to contain specific functionalities that allow for the detection, visualization, or identification of binding partners without necessarily detailing the specific biological outcome. escholarship.org

The development of such probes often involves the following modifications:

Attachment of Reporter Groups: The scaffold can be conjugated to fluorescent tags, such as BODIPY or pyrene, to create probes for use in fluorescence-based binding assays and imaging. nih.govscispace.com The ethynyl group is a convenient attachment point for such tags via click chemistry. mdpi.com

Incorporation of Photoaffinity Labels (PALs): For covalent capture of target proteins, photo-reactive groups like benzophenones or diazirines can be incorporated into the molecule. mdpi.com Upon irradiation with UV light, these groups form a covalent bond with nearby amino acid residues in the binding site, allowing for subsequent identification of the receptor.

Introduction of Affinity Tags: Tags like biotin (B1667282) can be added to the scaffold. After the probe binds to its target, the biotin tag can be used for affinity purification of the probe-receptor complex using streptavidin-coated beads. mdpi.com

These chemical probes are invaluable tools for target validation and for elucidating the molecular mechanisms of receptor binding. escholarship.org

Table 4: Functional Groups for Developing Chemical Probes

| Probe Type | Appended Functional Group | Purpose in Receptor Binding Studies |

|---|---|---|

| Fluorescent Probe | BODIPY, Pyrene, Rhodamine | Allows for visualization and quantification of receptor binding via fluorescence. |

| Photoaffinity Probe | Benzophenone, Diazirine | Covalently cross-links the probe to its target receptor upon photoactivation for target identification. |

| Affinity Probe | Biotin | Enables the isolation and purification of the receptor-probe complex. |

| Conjugation Handle | Alkyne/Azide | Facilitates the modular attachment of various tags via "click chemistry". |

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Chloro-3-ethynylbenzoic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In the ¹H NMR spectrum, the protons on the aromatic ring are expected to appear as a complex multiplet system due to their coupling with each other. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, and the anisotropic effect of the ethynyl (B1212043) group. The ethynyl proton (≡C-H) would typically appear as a distinct singlet at a characteristic chemical shift. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms of this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). rsc.org The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts. The six aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the attached substituents (chloro, ethynyl, and carboxyl groups). rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~170 |

| Aromatic CH | 7.3 - 8.1 (multiplets) | 125 - 135 |

| Aromatic C-Cl | --- | ~134 |

| Aromatic C-COOH | --- | ~130 |

| Aromatic C-C≡CH | --- | ~124 |

| Ethynyl C (C≡CH) | --- | ~80-90 |

| Ethynyl CH (≡CH) | ~3.5 (singlet) | ~80-90 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and substituted benzoic acids. Actual experimental values may vary depending on the solvent and other experimental conditions. rsc.orgrsc.orgchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. rsc.orglibretexts.org The presence of the ethynyl group would be confirmed by a sharp, weak to medium intensity band for the C≡C stretching vibration around 2100-2260 cm⁻¹ and a sharp, medium intensity band for the ≡C-H stretching vibration around 3300 cm⁻¹. rsc.orgunimore.it Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. libretexts.org

Raman spectroscopy would be particularly useful for observing the C≡C triple bond, which, due to its symmetry, often gives a strong signal in the Raman spectrum. rsc.orgresearchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1700 (strong) | Medium |

| Ethynyl Group | ≡C-H stretch | ~3300 (sharp, medium) | Medium |

| Ethynyl Group | C≡C stretch | 2100-2260 (sharp, weak-medium) | Strong |

| Aromatic Ring | C-H stretch | ~3000-3100 | Strong |

| Aromatic Ring | C-C stretch | 1400-1600 | Strong |

| Chloro Group | C-Cl stretch | 600-800 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₅ClO₂), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern, with two signals at m/z values corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1). rsc.org

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH), water (H₂O), or a carboxyl group (•COOH). unimore.it Therefore, prominent fragment ions could be expected at M-17, M-18, and M-45. The ethynyl substituent could also lead to specific fragmentation patterns.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Description |

| [M]⁺ | [C₉H₅ClO₂]⁺ | 180 | Molecular Ion |

| [M+2]⁺ | [C₉H₅³⁷ClO₂]⁺ | 182 | Isotope Peak |

| [M-OH]⁺ | [C₉H₄ClO]⁺ | 163 | Loss of hydroxyl radical |

| [M-CO]⁺ | [C₈H₅ClO]⁺ | 152 | Loss of carbon monoxide |

| [M-COOH]⁺ | [C₈H₄Cl]⁺ | 135 | Loss of carboxyl group |

X-ray Crystallography for Solid-State Structure Determination (e.g., for related benzoic acid derivatives)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental composition. unimore.itacs.org

For this compound, HRMS would be used to confirm its molecular formula, C₉H₅ClO₂. The calculated exact mass of the molecular ion [M]⁺ containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O) is 179.99781. An experimental HRMS measurement that provides a mass value very close to this calculated value (typically within a few parts per million) would serve as strong evidence for the proposed elemental composition. unimore.itsemanticscholar.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2-Chloro-3-ethynylbenzoic acid at the molecular level. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on derivatives and related structures of this compound have been performed to calculate optimized molecular geometries, vibrational frequencies, and thermodynamic properties. nih.gov For instance, calculations using the B3LYP method with various basis sets (e.g., 6-311+G, 6-311++G) have been employed to analyze similar substituted benzoic acids. nih.gov These studies are crucial for understanding the molecule's behavior in both its ground and electronically excited states. Quantum mechanics/molecular mechanics (QM/MM) calculations, which combine the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the surrounding environment, have also been utilized to study reaction mechanisms involving related molecules. acs.org

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For related substituted benzoic acids, the calculated HOMO and LUMO energies have shown that charge transfer can occur within the molecule. nih.gov This analysis helps in predicting how this compound might interact with other molecules and participate in chemical reactions. For example, in related systems, DFT calculations have indicated relatively low-lying HOMO levels and large HOMO-LUMO energy gaps, suggesting good stability. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and how a ligand like this compound might behave in a biological system. researchgate.net These simulations can refine binding models of ligands to their targets by exploring the conformational space available to the molecule. nih.gov For example, MD simulations have been used to refine the binding model of related compounds to protein targets. nih.gov Such simulations are valuable for understanding the flexibility of the molecule and its interactions with its environment. acs.org

Docking Studies for Ligand-Binding Site Interactions (General, not specific biological target)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Docking studies are instrumental in understanding how a ligand like this compound might interact with a binding site, even without a specific biological target in mind. These studies can reveal potential hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov For related compounds, docking simulations have been used to identify key interacting residues within a binding pocket and to compare the binding modes of different ligands. nih.govrsc.org The insights gained from these general docking studies can guide the design of more specific and potent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman spectra)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For instance, DFT calculations have been successfully used to predict the Fourier-transform infrared (FTIR) and FT-Raman spectra of similar chloro- and fluoro-substituted benzoic acids. nih.gov The calculated vibrational frequencies are often scaled to better match experimental values, and the total energy distribution (TED) analysis helps in the unambiguous assignment of fundamental vibrational modes. nih.gov Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed to aid in the structural elucidation of complex molecules. mdpi.com

Mechanistic Computational Studies of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out reaction pathways and identifying transition states. chemrxiv.org DFT calculations, for example, can be used to study the feasibility of different mechanistic pathways and to understand factors that influence reaction outcomes, such as temperature-dependent stereodivergence. chemrxiv.org These studies provide a detailed understanding of how reactions involving this compound or its derivatives might proceed, including the energies of intermediates and transition states. Such computational investigations have been applied to understand various reactions, including cyclization and coupling reactions involving related ethynylbenzoic acid derivatives. researchgate.net

Applications in Advanced Organic Synthesis

Utility as a Building Block in Complex Molecule Synthesis

The distinct functionalities of 2-chloro-3-ethynylbenzoic acid make it an excellent starting material for the synthesis of complex organic molecules. The presence of the ethynyl (B1212043) group allows for a variety of coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds. This reaction is instrumental in extending the molecular framework and introducing diverse substituents. For instance, related ethynylbenzoic acid derivatives have been utilized in the synthesis of more complex molecules through such coupling strategies. smolecule.coma2bchem.com

The carboxylic acid group provides a handle for further transformations, including esterification and amidation, enabling the attachment of this molecular fragment to other parts of a larger, more complex structure. The interplay between the chloro, ethynyl, and carboxylic acid functionalities allows for sequential and regioselective reactions, providing chemists with precise control over the synthetic process. This controlled reactivity is crucial when assembling intricate molecular targets with specific stereochemistry and functionality.

Scaffold for Novel Heterocyclic Compound Construction

The ortho-positioning of the ethynyl and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. This arrangement facilitates intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most prominent applications is in the synthesis of isocoumarins and their derivatives. researchgate.net Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. The intramolecular cyclization of 2-ethynylbenzoic acids, often catalyzed by transition metals like rhenium, copper, or palladium, provides a direct route to the isocoumarin (B1212949) core. researchgate.netuniovi.es For example, rhenium-catalyzed 6-endo-dig cyclization of 2-ethynylbenzoic acids has been shown to produce isocoumarins in moderate to good yields. researchgate.net Similarly, palladium-catalyzed carbonylative heterocyclization of 2-ethynylbenzoic acid derivatives can lead to isobenzofuranones. unimore.it

Furthermore, the reactivity of the ethynyl and carboxylic acid groups can be harnessed to construct other heterocyclic systems. By reacting with appropriate dinucleophiles, 2-ethynylbenzoic acid can participate in cascade reactions to form polyheterocyclic frameworks. mdpi.comsemanticscholar.org This approach allows for the rapid assembly of complex, multi-ring systems from relatively simple starting materials. The chloro substituent can also be a site for further functionalization or can influence the regioselectivity of the cyclization reactions.

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This compound is a suitable substrate for such reactions due to its multiple reactive sites.

Metal-catalyzed cascade reactions involving alkynoic acids and various nucleophiles have been developed to construct complex heterocyclic structures. mdpi.com For instance, 2-ethynylbenzoic acid can react with dinucleophiles in the presence of a metal catalyst to generate fused heterocyclic systems. mdpi.comsemanticscholar.org A notable example is the palladium-catalyzed domino cycloisomerization/double condensation of acetylenic acids with dinucleophiles, which can lead to the formation of tetracyclic compounds. mdpi.com In these cascades, the initial step often involves the cycloisomerization of the alkynoic acid, followed by subsequent reactions with the nucleophile. mdpi.com The presence of the chloro group can modulate the electronic properties of the system and influence the course of the reaction.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent another area where this compound could be a valuable participant. While specific examples focusing solely on this compound in MCRs are not extensively documented in the provided context, the inherent reactivity of its functional groups suggests its potential for use in the design of novel MCRs to generate molecular diversity.

Reagent in Catalysis Research and Catalyst Development

While the primary role of this compound is often as a substrate, its structural features also suggest potential applications in catalysis research and catalyst development. The carboxylic acid functionality can be used to anchor the molecule to a solid support or to a larger catalytic framework.

The ethynyl group can be a site for the coordination of transition metals, potentially leading to the formation of novel organometallic catalysts. For instance, the development of catalysts for acetylene (B1199291) polymerization has involved various metal carbonyl complexes. researchgate.net Although not directly involving this compound, this highlights the potential of alkynes to be part of catalytically active species.

Furthermore, the molecule itself can act as a ligand in the formation of catalytically active coordination complexes. The combination of the carboxylic acid and the chloro and ethynyl substituents could lead to ligands with unique electronic and steric properties, which in turn could influence the activity and selectivity of a metal center in a catalytic reaction. While the direct use of this compound as a catalyst or a key component of a catalyst is an area that requires further exploration, its versatile chemical nature makes it a promising candidate for such investigations.

Future Research Directions and Emerging Trends

Green Chemistry Approaches in the Synthesis of 2-Chloro-3-ethynylbenzoic Acid and its Derivatives

Future synthetic strategies for this compound will increasingly focus on the principles of green chemistry to minimize environmental impact. Research is directed towards replacing hazardous reagents and solvents, reducing energy consumption, and improving atom economy. One promising avenue is the use of greener catalytic systems for the core reactions, such as Sonogashira coupling, which is often used to introduce the ethynyl (B1212043) group. Traditional methods often rely on palladium catalysts with phosphine (B1218219) ligands and copper(I) co-catalysts in organic solvents. Green approaches under investigation include the use of water as a solvent, ligand-free catalyst systems, and recyclable catalysts.

Another key area is the development of sustainable methods for synthesizing benzoic acid precursors. For instance, the oxidation of corresponding benzyl (B1604629) alcohols or aldehydes using eco-friendly oxidants like hydrogen peroxide in the presence of a catalyst is a greener alternative to traditional methods that use stoichiometric amounts of heavy metal oxidants. mdpi.comresearchgate.net The biosynthesis of benzoic acid derivatives from renewable feedstocks like lignin (B12514952) is also an emerging field that could provide sustainable starting materials. researchgate.netrsc.org

| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Anticipated Benefits |

| Halogenation | Use of chlorinated solvents and harsh reagents. | Solvent-free reactions or use of ionic liquids. | Reduced volatile organic compound (VOC) emissions, easier product separation. |

| Ethynylation (e.g., Sonogashira) | Palladium/Copper catalysis in organic solvents (e.g., THF, DMF). | Catalysis in aqueous media, ligand-free palladium catalysts, recyclable catalysts. | Reduced solvent waste, simplified catalyst recovery and reuse. |

| Carboxylation/Oxidation | Strong oxidants (e.g., KMnO4, CrO3). | Catalytic oxidation with H2O2 or O2, biocatalysis. mdpi.com | Avoidance of toxic heavy metal waste, milder reaction conditions. |

Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous flow processing represents a significant trend for the scalable and safe production of this compound and its derivatives. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety, particularly when handling reactive intermediates or exothermic reactions. researchgate.netrsc.org

For the synthesis of this compound, multi-step sequences can be telescoped into a single continuous process, eliminating the need for isolating and purifying intermediates. rsc.org For example, a flow reactor could be designed to perform the halogenation of a precursor, followed immediately by a Sonogashira coupling reaction in a subsequent reactor module. acs.orgrsc.orgmit.edu This approach can significantly reduce reaction times, increase yields, and facilitate automated production. The use of packed-bed reactors with immobilized catalysts is another area of interest, as it simplifies product purification and allows for the continuous reuse of the catalyst. acs.org

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Processing |

| Safety | Potential for thermal runaway in large-scale exothermic reactions. | Small reactor volumes and superior heat exchange minimize risks. | Enhanced operational safety. |

| Control | Difficult to precisely control temperature and mixing in large vessels. | Precise control over residence time, temperature, and stoichiometry. researchgate.net | Higher reproducibility and selectivity. |

| Scalability | Scaling up requires significant process redesign. | Scalability is achieved by running the process for longer durations ("scaling out"). | More straightforward and predictable scale-up. |

| Efficiency | Intermediate isolation steps lead to lower overall yield and more waste. | "Telescoped" multi-step reactions without intermediate workup. rsc.org | Increased throughput, reduced waste and production time. |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. beilstein-journals.orgresearchgate.net By analyzing vast datasets of chemical reactions, ML algorithms can predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways. researchgate.netbeilstein-journals.orgacs.org

| Application Area | Machine Learning/AI Tool | Potential Impact on Synthesis |

| Reaction Outcome Prediction | Neural Networks, Random Forests | Predicts yield and selectivity of a reaction under specific conditions. beilstein-journals.org |

| Condition Optimization | Bayesian Optimization, Genetic Algorithms | Identifies optimal reaction parameters (temperature, concentration, catalyst) with minimal experiments. researchgate.netduke.edu |

| Retrosynthesis Planning | AI-based Retrosynthesis Software | Proposes novel and efficient synthetic routes to the target molecule. beilstein-journals.org |

| Catalyst Discovery | Predictive Modeling | Accelerates the identification of new, more active, and stable catalysts. |

Exploration of Novel Reactivities and Catalytic Systems for Further Functionalization

The ethynyl and chloro-substituted benzoic acid moieties of this compound offer rich opportunities for further functionalization using novel catalytic systems. Research is focused on developing new methods to selectively transform these functional groups to create a diverse range of derivatives with unique properties.

The terminal alkyne is a particularly versatile handle for modification. Emerging trends include the use of gold catalysis for enantioselective functionalization, allowing for the synthesis of chiral molecules. thieme-connect.com Copper-catalyzed hydroalkylation reactions provide a means to create substituted (E)-alkenes with high regio- and diastereoselectivity. acs.orgnih.govproquest.com Moreover, advanced strategies like the radical trifunctionalization of the alkyne can be used to install multiple new functional groups in a single step, rapidly increasing molecular complexity. researchgate.net These novel transformations open the door to synthesizing a wide array of complex derivatives that would be difficult to access through traditional methods.

| Functional Group | Catalytic System | Transformation | Resulting Structure |

| Ethynyl | Gold Catalysis | Enantioselective nucleophilic addition | Chiral heterocycles and other complex molecules thieme-connect.com |

| Ethynyl | Copper Catalysis | Hydroalkylation with alkyl electrophiles | Disubstituted (E)-alkenes acs.orgproquest.com |

| Ethynyl | Radical Initiators | Radical 1,1,2-trifunctionalization | Highly functionalized cyclopentanes researchgate.net |

| Aryl-Chloride | Nickel/Photoredox Catalysis | Cross-coupling with amines | Aryl-amine derivatives |

Development of Smart Materials Utilizing the Ethynyl Moiety

The rigid, linear structure of the ethynyl group in this compound makes it an attractive building block for the development of advanced, "smart" materials. The alkyne can undergo polymerization or be incorporated into larger polymer backbones, where it can impart unique thermal, mechanical, and electronic properties. researchgate.net

Future research will likely explore the use of this compound derivatives as monomers for creating cross-linkable polymers. The ethynyl groups can undergo thermal or catalytic curing to form highly stable, cross-linked networks. researchgate.net These materials could find applications as high-performance thermosets in the aerospace and electronics industries due to their potential for high thermal stability and low dielectric constants. Furthermore, the ethynyl moiety can be used to construct conjugated polymers, which are of interest for applications in organic electronics, such as sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electronic properties of these materials could be fine-tuned by modifying the substituents on the benzoic acid ring.

Q & A

Q. Data Analysis :

- Plot solubility vs. Hansen solubility parameters.

- Use Arrhenius equations to predict shelf life under storage conditions .

Advanced: What strategies prevent alkyne dimerization during functionalization?

Methodological Answer:

- Kinetic Control : Use low temperatures (−78°C) and dilute conditions to favor monomeric intermediates.

- Catalyst Selection : Employ Pd/Cu systems with bulky ligands (e.g., P(t-Bu)3) to sterically hinder dimerization.

- In Situ Monitoring : Track reaction progress via <sup>19</sup>F NMR (if fluorine-containing analogs are used) to detect byproducts.

Q. Validation :

- Compare GC-MS profiles of reactions with/without radical scavengers (e.g., TEMPO).

- Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How do substituent positions affect regioselectivity in electrophilic substitution?

Methodological Answer:

The 3-ethynyl group directs electrophiles to the 4-position via resonance withdrawal. Experimental design:

Competitive Reactions : Compare nitration (HNO3/H2SO4) of 2-chloro-3-ethynyl vs. 2-chloro-5-ethynyl analogs.

Isotopic Labeling : Use <sup>15</sup>N-labeled reagents to track nitro group placement via mass spectrometry.

Q. Theoretical Support :

- Perform Fukui function analysis to identify electrophilic susceptibility sites.

- Correlate Hammett σpara values with reaction rates .

Basic: What precautions are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact.

- Storage : Keep in amber vials under inert gas (Ar/N2) at −20°C to prevent alkyne oxidation.

- Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal.

Refer to NIST safety protocols for benzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.